2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. The structure includes a 3-ethyl-6-methyl substitution on the tetrahydrothienopyrimidinone ring, a thioether linkage, and an N-(4-methoxyphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-4-21-17(23)16-14(9-11(2)26-16)20-18(21)25-10-15(22)19-12-5-7-13(24-3)8-6-12/h5-8,11H,4,9-10H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBLCMAMJQSPGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(CC(S2)C)N=C1SCC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide represents a novel class of thienopyrimidine derivatives. These compounds have garnered attention due to their diverse biological activities, including antibacterial, antifungal, antiparasitic, and anticancer properties. This article aims to explore the biological activity of this specific compound through a detailed review of existing literature and research findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₄S
- Molecular Weight : 373.53 g/mol
Biological Activity Overview
Thienopyrimidine derivatives are known for their broad-spectrum biological activities. The specific compound under investigation has shown promise in various studies:
-
Antimicrobial Activity :
- Research indicates that thienopyrimidine derivatives exhibit significant antibacterial and antifungal properties. For instance, compounds with similar structures have been documented to inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungal strains.
- A study highlighted the potential of thienopyrimidines in combating Staphylococcus aureus and Escherichia coli , showcasing their utility in treating infections caused by these pathogens .
-
Anticancer Properties :
- Thienopyrimidine derivatives have demonstrated anticancer activity by inducing apoptosis in cancer cells. The compound's ability to interact with specific molecular targets involved in cancer progression has been a focal point of research.
- In vitro studies have indicated that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .
- CNS Activity :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:
- The presence of the thieno ring system is essential for biological activity.
- Modifications at the N-(4-methoxyphenyl)acetamide moiety can enhance potency and selectivity towards specific biological targets.
| Structural Feature | Effect on Activity |
|---|---|
| Thieno ring system | Essential for antimicrobial activity |
| Ethyl and methyl substitutions | Enhance lipophilicity and bioavailability |
| Methoxy group on phenyl ring | Increases binding affinity to targets |
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Antibacterial Activity :
- Anticancer Mechanisms :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs, focusing on substituent variations, synthesis yields, and physicochemical properties.
*Calculated based on molecular formulas.
Structural and Electronic Effects
- In contrast, chlorophenyl (e.g., 2,4,6-trichloro in ) and trifluoromethoxyphenyl () groups increase lipophilicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility .
- Core Modifications: The thieno[3,2-d]pyrimidinone core in the target compound differs from the pyrimidinone analogs (e.g., ) by incorporating a thiophene ring, which may enhance π-stacking interactions in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
